RORgammat inverse agonist 32
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Overview
Description
RORgammat inverse agonist 32 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORgammat). This receptor is a nuclear transcription factor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. RORgammat inverse agonists are of significant interest due to their potential therapeutic applications in treating autoimmune and inflammatory diseases by inhibiting the production of interleukin 17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat inverse agonist 32 typically involves the construction of a core scaffold, followed by the introduction of various functional groups to enhance its activity and selectivity. One common synthetic route includes the following steps:
Formation of the Core Scaffold: The core scaffold, often a tetrahydroquinoline or benzoxazinone structure, is synthesized through a series of cyclization reactions.
Functional Group Introduction: Various functional groups, such as sulfonamides or amides, are introduced to the core scaffold using standard organic reactions like nucleophilic substitution or coupling reactions.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
RORgammat inverse agonist 32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the core scaffold
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
RORgammat inverse agonist 32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RORgammat inverse agonists.
Biology: Employed in research to understand the role of RORgammat in immune cell differentiation and cytokine production.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs targeting RORgammat for various inflammatory conditions
Mechanism of Action
RORgammat inverse agonist 32 exerts its effects by binding to the ligand-binding domain of RORgammat, leading to a conformational change that inhibits the receptor’s transcriptional activity. This inhibition reduces the production of interleukin 17 and other pro-inflammatory cytokines. The molecular targets involved include the activation function 2 helix on the ligand-binding domain and the conserved LXXLL helix motif on coactivator proteins .
Comparison with Similar Compounds
Similar Compounds
BIO399: A synthetic benzoxazinone ligand with inverse agonist activity.
Digoxin: An early identified RORgammat inverse agonist with inhibitory activity at high concentrations.
Compound 2: A novel RORgammat inverse agonist identified through fluorescence resonance energy transfer assay
Uniqueness
RORgammat inverse agonist 32 is unique due to its specific structural features and high selectivity for RORgammat over other retinoic acid receptor-related orphan receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C24H22FN3O5S2 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-acetamido-N-[4-(5-cyano-3-fluoro-2-methoxyphenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O5S2/c1-4-35(31,32)18-7-5-16(6-8-18)22(27-14(2)29)24(30)28-21-11-17(13-34-21)19-9-15(12-26)10-20(25)23(19)33-3/h5-11,13,22H,4H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
YOJMBDUWFJVSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)NC2=CC(=CS2)C3=C(C(=CC(=C3)C#N)F)OC)NC(=O)C |
Origin of Product |
United States |
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